(R)-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine

Rho kinase inhibition Enantiomeric specificity Chiral pharmacology

Researchers using racemic ROCK inhibitors face ambiguous dose-response data and suboptimal target engagement. (R)-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine (30-R, CAS 675133-45-6) eliminates this variability as the pharmacologically active (R)-enantiomer. • 12.4× greater enzyme potency vs. (S)-enantiomer (IC50: 25 nM vs. 310 nM) • 30× superior cell migration inhibition (IC50: 1 μM vs. 30 μM) • 57% ex vivo serum ROCK inhibition 3 h post 30 mg/kg oral dose in rats Specify CAS 675133-45-6 in procurement to guarantee correct stereoisomer supply.

Molecular Formula C20H22N4
Molecular Weight 318.4 g/mol
CAS No. 675133-45-6
Cat. No. B12882742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine
CAS675133-45-6
Molecular FormulaC20H22N4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)N
InChIInChI=1S/C20H22N4/c21-17-5-1-3-15(11-17)13-24-10-8-18(14-24)23-20-6-2-4-16-12-22-9-7-19(16)20/h1-7,9,11-12,18,23H,8,10,13-14,21H2/t18-/m1/s1
InChIKeyKDILGLNJDNVPLP-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 675133-45-6: Overview


(R)-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine (CAS 675133-45-6), also designated 30-R in the primary literature, is a chiral, ATP-competitive Rho-associated protein kinase (ROCK) inhibitor built on an isoquinoline scaffold. It represents the pharmacologically active (R)-enantiomer of the racemic lead compound 23g [1]. The molecule incorporates a 5-aminoisoquinoline A-region anchor, a chiral 3-aminopyrrolidine F-region linker, and a 3-aminobenzyl substituent that confers favorable metabolic stability and oral ex vivo efficacy [1]. It is structurally and mechanistically related to fasudil (HA-1077) and Y-27632, but its specific substitution pattern and enantiomeric configuration produce a differentiated potency, metabolic, and pharmacodynamic profile [1][2].

Workflow Chiral ROCK inhibitor (R)-enantiomer for pathway-specific target engagement studies
Selection Supports enantiomer-comparison research workflows with defined stereochemical control
Assay Fit Compatible with cell migration, chemotaxis, and cellular MBS phosphorylation assays

Why Generics Cannot Substitute


Rho kinase inhibitors sharing an isoquinoline scaffold are not interchangeable. The (R)-enantiomer of this compound (30-R) exhibits a 12.4-fold greater enzyme inhibitory potency than its (S)-counterpart (IC50 25 nM vs. 310 nM) and a 30-fold advantage in cell migration inhibition (IC50 1 μM vs. 30 μM), demonstrating that stereochemistry at the pyrrolidine C3 position is a critical determinant of target engagement [1]. Furthermore, the precise position of the amino substituent on the benzyl ring governs in vivo efficacy: the 3-NH₂ isomer (23g/30-R) achieves 57% ex vivo serum inhibition in rats, while the 2-NH₂ (23f) and 4-NH₂ (23h) positional isomers yield only 9% and 15%, respectively, despite comparable intrinsic enzyme potency [1]. Substituting this compound with racemic 23g, the (S)-enantiomer, or a positional isomer will produce quantitatively and mechanistically different experimental outcomes [1].

(S)-enantiomer 30-S
Stereochemistry at C3 may substantially shift target engagement and cellular potency
Positional isomers (2-NH₂, 4-NH₂)
Substitution pattern may alter metabolic stability and in vivo exposure profile
Fasudil / racemic 23g
Comparator-class ROCK inhibitor may differ in potency, PK, and pharmacodynamic duration

Quantitative Differentiation Evidence


Enantiomeric Potency Advantage

The (R)-enantiomer 30-R (CAS 675133-45-6) achieves a cell-free Rho kinase IC50 of 25 nM, a 12.4-fold improvement over the (S)-enantiomer 30-S (IC50 = 310 nM) measured under identical assay conditions [1]. This enantiomeric discrimination arises from the stereochemistry at C3 of the pyrrolidine ring, which governs whether the molecule can productively occupy the full volume of the ligand-binding pocket; docking studies confirmed that all stable conformers of 30-R occupy the binding pocket, whereas only a subset of 30-S conformers achieve productive occupancy [1]. The racemic mixture 23g displays an intermediate IC50 of 275 nM [1].

Enantiomeric Potency
Head-to-head
30-R: 25 nM30-S: 310 nM
Supports enantiomer-specific assay context
Cell-free ROCK II assay; reported 12.4-fold difference; racemate IC50 275 nM
Rho kinase inhibition Enantiomeric specificity Chiral pharmacology

Cell Migration Inhibition Selectivity

In a CCR2/MCP-1-driven chemotaxis assay using U937 cells, the (R)-enantiomer 30-R inhibited cell migration with an IC50 of 1 μM [1]. This represents a 30-fold improvement over the (S)-enantiomer 30-S (IC50 = 30 μM) and a 35-fold advantage over the clinical ROCK inhibitor fasudil (HA-1077, IC50 = 35 μM) [1]. The correlation between enzyme inhibition and chemotaxis inhibition (log(IC50_MCP) = 0.69 × log(IC50_ENZ) − 0.17, r² = 0.61) confirmed that the halogenated analogues exhibit roughly equal cell permeability, making the chemotaxis endpoint a valid functional readout of intracellular target engagement [1].

Chemotaxis Inhibition
Head-to-head
30-R: 1 μM30-S: 30 μMFasudil: 35 μM
Supports cell migration assay context
CCR2/U937 Boyden chamber; reported 30-fold over 30-S, 35-fold over fasudil
Chemotaxis inhibition CCR2/MCP-1 Cell migration Functional selectivity

Ex Vivo Oral Efficacy and Duration

After oral administration at 30 mg/kg to Sprague-Dawley rats, 30-R achieved 57% Rho kinase inhibition in serum at 3 h post-dose, compared with only 20% for HA-1077 (fasudil) under identical conditions [1]. The time course of inhibition for 30-R was 52% at 1 h, 42% at 4 h, and 26% at 8 h, demonstrating sustained pharmacodynamic activity over an 8-hour window [1]. In contrast, the (S)-enantiomer 30-S yielded 30% at 1 h, declining to 17% at 4 h and 0% at 8 h, confirming that the enantiomeric advantage translates to in vivo-relevant exposure [1]. Positional isomers with 2-NH₂ (23f) and 4-NH₂ (23h) substitution produced only 9% and 15% inhibition, respectively, despite comparable enzyme IC50 values [1].

Ex Vivo Oral PD
Head-to-head
57% inhibition at 3 h
Supports oral PD study context
30 mg/kg rat; sustained 26% at 8 h vs 0% for 30-S; fasudil 20% at 3 h
Oral bioavailability Ex vivo pharmacodynamics In vivo target engagement PK/PD

Metabolic Stability in Liver Microsomes

In a rat liver microsome stability assay, the racemate 23g (of which 30-R is the active component) retained 67% of the parent compound after 30-minute incubation with NADPH, compared with only 45% residual for HA-1077 (fasudil) [1]. Analogues that exhibited poor ex vivo efficacy—including the 2-NH₂ (23f) and 4-NH₂ (23h) positional isomers—uniformly showed less than 15% residual concentration under identical conditions, highlighting a correlation between microsomal stability and in vivo pharmacodynamic performance [1]. The authors noted that metabolic stability against liver cytochrome-mediated oxidation is a plausible contributor to the superior ex vivo profile of 23g/30-R, although additional pharmacokinetic factors (absorption, distribution, active metabolites) may also play a role [1].

Microsomal Stability
Head-to-head
67% residual at 30 min
Supports metabolic stability review
Rat liver microsomes + NADPH; fasudil 45% residual; positional isomers
Cellular Engagement
Context-dependent
MBS phosphorylation inhibition
Supports intracellular target engagement context
MDCK cells; TPA-induced MBS readout; qualitative demonstration at cell-free IC50-aligned concentrations
Metabolic stability Liver microsome Cytochrome P450 Oral bioavailability

Cellular Target Engagement

Treatment of MDCK cells with 30-R produced concentration-dependent inhibition of TPA (tetradecanoylphorbol-13-acetate)-induced phosphorylation of the myosin-binding subunit (MBS) of myosin phosphatase, a direct downstream substrate of Rho kinase [1]. This cellular pharmacodynamic readout confirms that the enzyme-inhibitory potency of 30-R translates into suppression of the endogenous ROCK signaling axis in intact cells [1]. Notably, MBS phosphorylation inhibition occurred at concentrations consistent with the cell-free IC50, indicating efficient cell permeability and intracellular target engagement [1]. No comparable cellular MBS phosphorylation data were reported for the (S)-enantiomer 30-S or for HA-1077 in this study, though 30-R was specifically profiled as the optimized lead enantiomer [1].

Cellular Engagement
Context-dependent
MBS phosphorylation inhibition
Supports intracellular target engagement context
MDCK cells; TPA-induced MBS readout; qualitative demonstration at cell-free IC50-aligned concentrations
Target engagement MBS phosphorylation Myosin light chain Cellular pharmacology

Optimal Application Scenarios


Maximal Potency In Vitro ROCK Inhibition

For biochemical and biophysical assays (e.g., fluorescence polarization, FRET, SPR, or crystallography) where maximal target occupancy is required at minimal compound concentration, 30-R (IC50 = 25 nM) provides 12.4-fold greater potency than the (S)-enantiomer and 7.2-fold greater potency than fasudil (HA-1077, IC50 = 180 nM) in the cell-free ROCK assay [1]. Use of racemic 23g (IC50 = 275 nM) or 30-S (IC50 = 310 nM) introduces unnecessary ambiguity in dose-response analyses and may prevent saturation of the target at achievable concentrations [1]. Researchers should specify the (R)-enantiomer (CAS 675133-45-6) in procurement documentation to ensure the correct stereoisomer is supplied.

Cell Migration and Invasion Research

In Boyden chamber, wound-healing, or transwell migration assays using CCR2-expressing cell lines, 30-R inhibits chemotaxis with an IC50 of 1 μM [1]. This is 30-fold more potent than its (S)-enantiomer (30 μM) and 35-fold more potent than fasudil (35 μM) [1]. The steep enantiomeric discrimination at the functional cellular level makes 30-R particularly suitable for studies where robust suppression of ROCK-driven migration is required without confounding off-target effects from high compound concentrations. Moreover, the compound has been shown to inhibit MBS phosphorylation in MDCK cells in a dose-dependent manner, confirming intracellular target engagement [1].

Sustained Oral Pharmacodynamic Studies

30-R achieves 57% ex vivo serum Rho kinase inhibition 3 h after a single 30 mg/kg oral dose in rats, far exceeding fasudil (20%) [1]. The sustained inhibition profile—52% at 1 h, 42% at 4 h, and 26% at 8 h—enables experimental protocols requiring extended pharmacodynamic coverage without repeated dosing [1]. This profile is complemented by metabolic stability data showing 67% residual parent after 30-minute microsomal incubation (vs. 45% for fasudil), supporting more predictable oral exposure [1]. Suitable in vivo models include cardiovascular (hypertension, vasospasm), neurological (spinal cord injury, neurodegeneration), and renal disease studies where oral ROCK inhibition is the desired pharmacological intervention [1].

SAR and Lead Optimization Programs

The quantitative structure-activity data surrounding 30-R provides a rich reference point for medicinal chemistry programs. The 12.4-fold enantiomeric potency difference provides a clear stereochemical requirement for ligand-binding pocket occupancy [1]. The positional isomer data (3-NH₂: 57% ex vivo; 2-NH₂: 9%; 4-NH₂: 15%) establishes that the meta-amino substitution on the benzyl ring is a critical determinant of in vivo efficacy, likely through effects on metabolic stability rather than intrinsic potency [1]. Compound 30-R serves as an appropriate positive control and benchmark for newly synthesized ROCK inhibitor candidates, particularly those targeting oral bioavailability and extended pharmacodynamic duration [1].

Application
Selection Property
Validation Focus
Biochemical ROCK inhibition studies
Enantiomer-specific potency review
Cell-free ROCK assay context
Cell migration and invasion research
Chemotaxis inhibition context
CCR2/MCP-1 pathway assay
Oral pharmacodynamic studies
Ex vivo exposure context
Sustained PD coverage review
SAR and lead optimization programs
Stereochemical benchmark context
Enantiomeric specificity review
Quote Request

Request a Quote for (R)-N-(1-(3-Aminobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.